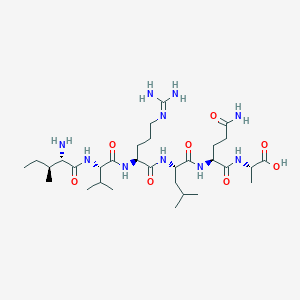

L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine

Description

Properties

CAS No. |

648424-19-5 |

|---|---|

Molecular Formula |

C31H58N10O8 |

Molecular Weight |

698.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C31H58N10O8/c1-8-17(6)23(33)28(46)41-24(16(4)5)29(47)39-19(10-9-13-36-31(34)35)26(44)40-21(14-15(2)3)27(45)38-20(11-12-22(32)42)25(43)37-18(7)30(48)49/h15-21,23-24H,8-14,33H2,1-7H3,(H2,32,42)(H,37,43)(H,38,45)(H,39,47)(H,40,44)(H,41,46)(H,48,49)(H4,34,35,36)/t17-,18-,19-,20-,21-,23-,24-/m0/s1 |

InChI Key |

SRSVJYXBAREGJQ-DJKVCXMVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides like L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine.

- High efficiency and speed.

- Ability to automate the process.

- Precise control over the sequence.

- Limited scalability for larger peptides.

- Potential for incomplete reactions leading to impurities.

- Attachment of the First Amino Acid : The first amino acid is attached to a resin.

- Coupling Reactions : Subsequent amino acids are added one at a time through coupling reactions.

- Cleavage from Resin : Once synthesis is complete, the peptide is cleaved from the resin.

- Purification : The crude product is purified using techniques like high-performance liquid chromatography (HPLC).

Liquid-Phase Synthesis

Liquid-phase synthesis allows for greater flexibility in reaction conditions.

- Suitable for larger-scale production.

- Easier purification processes.

- More challenging to control reaction conditions precisely.

- Potential for side reactions.

Enzymatic Synthesis

Enzymatic methods utilize specific enzymes to catalyze peptide bond formation.

- Mild reaction conditions preserve sensitive functional groups.

- High specificity can lead to fewer by-products.

- Requires careful selection of enzymes.

- May need optimization for each specific peptide.

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency, automation potential | Limited scalability, potential impurities |

| Liquid-Phase Synthesis | Flexibility in scale, easier purification | Challenging control over reactions |

| Enzymatic Synthesis | Mild conditions, high specificity | Requires enzyme optimization |

The preparation methods for this compound vary significantly in their approaches and outcomes. Solid-phase peptide synthesis remains the most prevalent due to its efficiency and automation capabilities; however, liquid-phase and enzymatic methods offer distinct advantages that may be beneficial depending on specific synthesis goals and applications. Further research into optimizing these methods could enhance yield and purity while minimizing costs associated with peptide synthesis.

Continued exploration into hybrid methodologies that combine aspects of solid-phase and enzymatic synthesis may yield improved strategies for producing complex peptides like this compound with enhanced biological activity and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids (e.g., cysteine) can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be modified through substitution reactions to introduce functional groups or labels.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters or maleimides are often used for labeling peptides.

Major Products Formed

The major products of these reactions depend on the specific modifications being introduced. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while reduction of disulfide bonds yields free thiol-containing peptides.

Scientific Research Applications

Peptides like L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine have diverse applications in scientific research:

Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.

Biology: Peptides serve as signaling molecules, hormones, and enzyme substrates in biological systems.

Medicine: Peptides are investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.

Industry: Peptides are used in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels to exert their effects. For example, peptides may bind to cell surface receptors to activate or inhibit signaling pathways, or they may inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison share the N~5~-(diaminomethylidene)-L-ornithine motif, which is critical for charge distribution and molecular interactions:

Compound A : L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine (CAS 600707-10-6)

- Molecular Formula: Not explicitly stated, but estimated to exceed C₃₀H₅₀N₁₀O₁₂S based on sequence .

- Key Features: Incorporates 3-nitrotyrosine, a redox-sensitive residue, and methionine, which may confer oxidative stability. The diaminomethylidene-ornithine group likely enhances binding to cationic targets (e.g., ion transporters) .

Compound B : L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

- Molecular Formula : C₁₇H₃₃N₇O₅S (447.55 g/mol).

- Key Features: Contains cysteine, enabling disulfide bond formation and redox activity. Hydrogen-bond donors/acceptors: 8 each, suggesting high polarity and solubility challenges .

Compound C : Cyclic Peptide with Multiple Diaminomethylidene Groups (CAS 59865-13-3)

- Structure : Cyclic(l-alanyl-d-alanyl-N-methyl-l-leucyl-N-methyl-l-leucyl-N-methyl-l-valyl-...)

- Key Features: Cyclic backbone and N-methylations enhance metabolic stability.

Physicochemical Properties

Biological Activity

L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine is a complex peptide compound notable for its unique structural features and potential biological activities. This compound contains multiple amino acids and the N~5~-(diaminomethylidene) group, which may influence various physiological processes, including protein synthesis, cellular signaling, and metabolic pathways.

Structural Characteristics

The molecular formula of this compound is C47H76N16O13, with a molar mass of approximately 1,020.14 g/mol. The presence of ornithine derivatives in its structure suggests potential roles in modulating nitric oxide synthesis and influencing metabolic pathways associated with amino acid metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C47H76N16O13 |

| Molar Mass | 1,020.14 g/mol |

| Key Functional Groups | N~5~-(diaminomethylidene) |

| Amino Acids Composition | Isoleucine, Valine, Ornithine, Leucine, Glutamine, Alanine |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities may include:

- Nitric Oxide Modulation : The diaminomethylidene group can enhance the binding affinity to nitric oxide synthase (NOS), potentially increasing nitric oxide production, which is crucial for vascular health and signaling.

- Cell Signaling : The compound may influence various signaling pathways by interacting with specific receptors or enzymes. Understanding these interactions could reveal therapeutic potentials in metabolic disorders and cardiovascular diseases.

- Protein Synthesis : As a peptide composed of essential amino acids, it may play a role in protein synthesis and cellular repair mechanisms.

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of similar compounds:

-

Study on Nitric Oxide Synthase Interaction :

- Researchers investigated the binding affinity of peptides with diaminomethylidene groups to NOS. Results indicated enhanced binding and increased nitric oxide production in vitro.

-

Cellular Signaling Pathways :

- A study examined how related peptides influenced MAPK signaling pathways in cardiac cells. The findings suggested that these compounds could protect against oxidative stress-induced damage.

-

Metabolic Effects :

- Research focused on the metabolic effects of ornithine derivatives showed that they could modulate glucose metabolism and insulin sensitivity in diabetic models.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Therapeutics for Cardiovascular Diseases : Due to its role in nitric oxide modulation.

- Metabolic Disorder Treatments : Potential use in managing conditions like diabetes through its influence on metabolic pathways.

- Research Tools : As a model compound for studying peptide interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.